3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone

Vue d'ensemble

Description

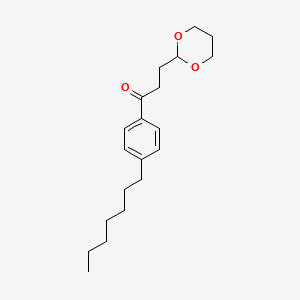

3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone with a heptyl side chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the dioxane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3 in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4 in dry ether or alcohol solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives, depending on the specific substitution reaction.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone has been investigated for its potential biological activities. Research indicates that it may possess anti-inflammatory properties and could modulate enzyme activities that influence metabolic pathways. This makes it a candidate for developing therapeutic agents targeting inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various substitution reactions, making it useful in creating complex molecules. It can act as a protective group for carbonyl compounds, facilitating their manipulation during synthetic procedures.

Polymer Production

Due to its structural characteristics, this compound can be utilized in the production of polymers. Its incorporation into polymer matrices can enhance material properties such as flexibility and thermal stability.

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of derivatives of this compound on cellular models of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory therapeutic agent.

Case Study 2: Synthesis of Novel Compounds

Researchers have reported the successful synthesis of novel derivatives from this compound through various chemical reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting its utility as a precursor in drug development.

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxane ring can act as a stabilizing moiety, influencing the compound’s reactivity and binding affinity. The heptyl side chain may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1,3-Dioxan-2-yl)phenol: Similar structure with a phenol group instead of the heptylpropiophenone backbone.

1,3,5-Tris(1,3-dioxan-2-yl)benzene: Contains multiple dioxane rings attached to a benzene ring.

Uniqueness

3-(1,3-Dioxan-2-YL)-4’-heptylpropiophenone is unique due to its combination of a 1,3-dioxane ring with a propiophenone backbone and a heptyl side chain. This structure provides distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.

Activité Biologique

3-(1,3-Dioxan-2-YL)-4'-heptylpropiophenone is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound includes a dioxane ring, which is known for enhancing lipophilicity and biological activity. The presence of the heptyl chain contributes to its hydrophobic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The dioxane moiety is believed to play a significant role in binding interactions with enzymes and receptors. Preliminary studies suggest that this compound may exert effects by:

- Modulating enzyme activity: Influencing metabolic pathways through enzyme inhibition or activation.

- Interacting with cellular receptors: Potentially acting as an agonist or antagonist in various signaling pathways.

- Inducing oxidative stress: Similar compounds have shown the ability to increase reactive oxygen species (ROS) levels, leading to cytotoxic effects in certain cell types .

Antimicrobial Activity

Research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens, including fungi and bacteria. In bioassays, these compounds displayed IC50 values in the low micromolar range against several strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines. The compound's mechanism appears to involve cell cycle arrest and apoptosis induction. For example, IC50 values were reported below 10 µM for various cancer cell lines, indicating potent anticancer properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Lipophilicity: Longer alkyl chains generally enhance biological activity due to improved membrane permeability.

- Functional Groups: The presence and position of functional groups such as methoxy or halogen substituents can significantly alter the compound's efficacy and selectivity against specific targets .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | <10 | Various cancer cell lines |

| Similar Dioxane Derivative | <5 | Leishmania spp. |

| Dioxolane Ring Compound | 20.5 ± 9.0 | Rhizoctonia solani |

Case Study 1: Antileishmanial Activity

A study evaluating the antileishmanial properties of similar dioxane compounds found that modifications in the side chains significantly affected their potency against Leishmania species. Compounds with longer hydrophobic chains exhibited enhanced activity through increased interaction with the parasite's cellular structures .

Case Study 2: Antifungal Efficacy

Dioxane derivatives have also been tested for their antifungal activity against plant pathogens. Research indicated that certain modifications led to broad-spectrum fungicidal effects, suggesting potential agricultural applications .

Propriétés

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-8-17-9-11-18(12-10-17)19(21)13-14-20-22-15-7-16-23-20/h9-12,20H,2-8,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGQUWYFQRBHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645979 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-19-4 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-heptylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.